Methyltetrazine-NHS ester

Catalog No.
S535248
CAS No.
1644644-96-1
M.F
C15H13N5O4
M. Wt
327.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltetrazine-NHS ester

CAS Number

1644644-96-1

Product Name

Methyltetrazine-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetate

Molecular Formula

C15H13N5O4

Molecular Weight

327.3

InChI

InChI=1S/C15H13N5O4/c1-9-16-18-15(19-17-9)11-4-2-10(3-5-11)8-14(23)24-20-12(21)6-7-13(20)22/h2-5H,6-8H2,1H3

InChI Key

BIHJLZOOHNOUCG-UHFFFAOYSA-N

SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)ON3C(=O)CCC3=O

Solubility

Soluble in DMSO

Synonyms

Methyltetrazine-NHS ester

Description

The exact mass of the compound Methyltetrazine-NHS ester is 327.0968 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation Tool

Methyltetrazine-NHS ester functions as an amine-reactive building block. This means it readily reacts with primary amines, which are functional groups commonly found in biomolecules like proteins and DNA [, , ]. The NHS (N-hydroxysuccinimide) ester moiety in the molecule facilitates this reaction by forming a stable bond with the primary amine at neutral or slightly basic pH [, , ].

Key Features

  • Target: Primarily reacts with primary amines on biomolecules [, , ].
  • Reaction Conditions: Works efficiently in organic media under neutral or slightly basic pH [, , ].
  • Advantages:
    • Fast and Efficient: Methyltetrazine enables rapid click reactions with trans-cyclooctene (TCO), another popular bioconjugation reagent [].
    • Short Spacer Arm: The molecule possesses a short spacer arm, minimizing the additional mass introduced to the modified biomolecule (around 230.2 daltons) []. This can be crucial for preserving the biomolecule's functionality.

Limitations

  • Solubility: Methyltetrazine-NHS ester exhibits poor solubility in aqueous buffers, making it less suitable for bioconjugation reactions conducted in water-based environments []. This limits its application for labeling proteins or other biopolymers in physiological conditions.

Methyltetrazine-NHS ester is a chemical compound characterized by its molecular formula C15H13N5O4C_{15}H_{13}N_{5}O_{4} and a molecular weight of 327.29 g/mol. It is a red crystalline solid that exhibits high purity (>95% by HPLC) and is soluble in organic solvents such as dimethyl sulfoxide, dimethylformamide, and tetrahydrofuran . This compound features a heterobifunctional structure, incorporating both a tetrazine moiety and an N-hydroxysuccinimide (NHS) ester, which makes it highly reactive with primary amines, such as those found in lysine residues of proteins .

Methyltetrazine-NHS ester doesn't have a direct biological effect. Its mechanism of action lies in facilitating the conjugation of various molecules (fluorophores, drugs, etc.) to biomolecules containing primary amines. The subsequent function depends on the attached molecule [].

Methyltetrazine-NHS ester primarily participates in inverse-electron demand Diels-Alder cycloaddition reactions. This reaction allows for the conversion of azido-containing peptides or proteins into tetrazine-modified forms without the need for catalysts or auxiliary reagents. The reaction exhibits exceptional kinetics, with rate constants exceeding 800s1800\,s^{-1}, making it one of the fastest bioorthogonal reactions available . The NHS ester component reacts with primary amines at neutral to slightly basic pH to form stable covalent bonds, facilitating protein labeling and conjugation .

The biological activity of Methyltetrazine-NHS ester is significant in bioconjugation applications. Its ability to react selectively with primary amines makes it useful for modifying proteins and peptides without interfering with other functional groups present in biological samples. The compound's biocompatibility allows for efficient click reactions under mild conditions, enhancing its utility in various biological contexts .

Methyltetrazine-NHS ester can be synthesized through several methods, typically involving the coupling of tetrazine derivatives with NHS esters. The synthesis often requires careful control of reaction conditions to ensure the formation of the desired product while minimizing by-products. Specific protocols may vary based on the starting materials and desired purity levels but generally involve standard organic synthesis techniques such as solvent extraction and chromatographic purification .

The applications of Methyltetrazine-NHS ester are diverse and include:

  • Protein modification: Used for labeling proteins and peptides in research.
  • Bioconjugation: Facilitates the conjugation of biomolecules for therapeutic and diagnostic purposes.
  • Fluorescent labeling: Enables tracking of biomolecules in live-cell imaging studies.
  • Drug delivery systems: Assists in creating targeted drug delivery mechanisms by modifying drug molecules with tetrazine moieties .

Interaction studies involving Methyltetrazine-NHS ester focus on its reactivity with various biomolecules, particularly those containing primary amines. These studies demonstrate that the compound can effectively form stable linkages with proteins and peptides, allowing researchers to investigate protein interactions and dynamics in biological systems. The unique kinetics of the inverse-electron demand Diels-Alder reaction further enhance its applicability in live-cell assays and other dynamic biological environments .

Methyltetrazine-NHS ester is part of a broader class of tetrazine-based compounds that share similar functionalities but differ in specific properties or applications. Notable similar compounds include:

  • Tetrazine-PEG4-NHS Ester: Incorporates a polyethylene glycol spacer for enhanced solubility and reduced aggregation during protein modification.
  • Tetrazine-alkyne conjugates: These compounds utilize alkyne groups instead of NHS esters for different bioconjugation strategies.
  • Dibenzocyclooctyne derivatives: Known for their bioorthogonal reactivity but differ from tetrazines in terms of reaction kinetics and selectivity.
CompoundKey FeaturesUnique Aspects
Methyltetrazine-NHS EsterFast kinetics, selective amine reactivityExceptional reaction rates (>800 s^{-1})
Tetrazine-PEG4-NHS EsterEnhanced water solubility due to PEG spacerReduces aggregation; improves solubility
Tetrazine-Alkyne ConjugatesUtilizes alkyne groups for bioconjugationDifferent reactivity profile
Dibenzocyclooctyne DerivativesBioorthogonal but slower than tetrazinesVaries in selectivity and kinetic performance

Methyltetrazine-NHS ester stands out due to its rapid reaction kinetics and high specificity for primary amines, making it a valuable tool in modern biochemical research.

Purity

>95% (or refer to the Certificate of Analysis)

XLogP3

-0.4

Exact Mass

327.0968

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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